molecular formula C12H18ClNO B2815402 (2-Chlorophenyl)-1-tert-butylamino-2-ethanol CAS No. 69240-90-0

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol

Cat. No. B2815402
CAS RN: 69240-90-0
M. Wt: 227.73
InChI Key: GCUOCDSZJSGJJA-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the compound’s natural occurrence or synthesis .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Biocatalysis and Chiral Intermediate Synthesis

(S)-1-(2-chlorophenyl)ethanol, closely related to the chemical structure , is identified as a key intermediate in the synthesis of L-cloprenaline, a medication used for relieving asthma symptoms. Research demonstrates the effectiveness of the biocatalyst Alternaria alternata in the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol. The process achieved high conversion (100%) and yield (80%) with excellent enantiomeric excess (>99%) under optimized conditions, highlighting the potential of biocatalysis in producing chiral intermediates with high efficiency and selectivity (E. B. Kurbanoğlu et al., 2009).

Heterogeneous Photocatalytic Degradation

A study on the photocatalytic transformation of salbutamol, which shares a structural component with (2-Chlorophenyl)-1-tert-butylamino-2-ethanol, under simulated solar irradiation using titanium dioxide as a photocatalyst, offers insights into potential environmental applications. This process involves kinetic studies, intermediate compound identification, and toxicity evaluations, suggesting a method for the efficient and environmentally friendly degradation of pharmaceutical contaminants (V. Sakkas et al., 2007).

Enzymatic Process Development for Drug Intermediates

The development of a practical enzymatic process for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, an important chiral intermediate for the drug Ticagrelor, demonstrates the application of biocatalysis in pharmaceutical manufacturing. This process achieved near 100% conversion and >99.9% enantiomeric excess (ee), showcasing the efficiency of enzymatic methods in producing high-purity drug intermediates (Xiang Guo et al., 2017).

Scale-up and Economic Evaluation of Bioproduction

A study on the scale-up and economic evaluation of bioproduction for (S)-1-(2-chlorophenyl)ethanol, again emphasizing its importance as a chiral intermediate, demonstrates the potential for large-scale production within economic boundaries. The study used Escherichia coli cells expressing relevant genes for biocatalysis, highlighting a significant reduction in production costs and demonstrating a scalable and efficient method for synthesizing chiral alcohols (T. Eixelsberger et al., 2013).

Mechanism of Action

Target of Action

Similar compounds such as ketamine, which is chemically (+/–) 2-(2-chlorophenyl)-2-(methyl-amino)-cyclohexanone , are known to act on NMDA receptors . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

Similar compounds like profenofos, an organophosphate insecticide, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation that can overstimulate the muscles and glands.

Biochemical Pathways

A related compound, 2-(2-chlorophenyl)ethylbiguanide, has been shown to affect the unfolded protein response (upr) pathway, attenuating atf4 and grp78, typical downstream targets of the upr .

Pharmacokinetics

Ketamine, a structurally similar compound, is known to have a bioavailability of 100% when administered intravenously, 93% when administered intramuscularly, and 77% when administered epidurally . These figures provide a rough estimate of the ADME properties of (2-Chlorophenyl)-1-tert-butylamino-2-ethanol.

Result of Action

A study on 2-(2-chlorophenyl)ethylbiguanide showed that it attenuated atf4 and grp78, typical downstream targets of the upr, together with c-myc protein expression . This suggests that (2-Chlorophenyl)-1-tert-butylamino-2-ethanol might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Chlorophenyl)-1-tert-butylamino-2-ethanol. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

2-(tert-butylamino)-2-(2-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-12(2,3)14-11(8-15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOCDSZJSGJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(CO)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol

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